molecular formula C14H14Br2N2O2 B15205595 4,4'-Dibromo-5,5'-dimethoxy-[1,1'-biphenyl]-2,2'-diamine

4,4'-Dibromo-5,5'-dimethoxy-[1,1'-biphenyl]-2,2'-diamine

Cat. No.: B15205595
M. Wt: 402.08 g/mol
InChI Key: YZWWFODBYBIXPE-UHFFFAOYSA-N
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Description

4,4’-Dibromo-5,5’-dimethoxy-[1,1’-biphenyl]-2,2’-diamine is an organic compound with the molecular formula C14H14Br2N2O2 It is a derivative of biphenyl, characterized by the presence of bromine and methoxy groups on the biphenyl core, along with amino groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-Dibromo-5,5’-dimethoxy-[1,1’-biphenyl]-2,2’-diamine typically involves the bromination of 5,5’-dimethoxy-[1,1’-biphenyl]-2,2’-diamine. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst or under specific conditions to ensure selective bromination at the desired positions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination reactions, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and precise control of reaction parameters is crucial for the efficient production of this compound.

Chemical Reactions Analysis

Types of Reactions

4,4’-Dibromo-5,5’-dimethoxy-[1,1’-biphenyl]-2,2’-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted biphenyl derivatives, while coupling reactions can produce extended biphenyl systems.

Scientific Research Applications

4,4’-Dibromo-5,5’-dimethoxy-[1,1’-biphenyl]-2,2’-diamine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4,4’-Dibromo-5,5’-dimethoxy-[1,1’-biphenyl]-2,2’-diamine involves its interaction with specific molecular targets. The bromine and methoxy groups can influence the compound’s reactivity and binding affinity to various enzymes or receptors. The amino groups may participate in hydrogen bonding and other interactions, affecting the compound’s overall activity .

Comparison with Similar Compounds

Similar Compounds

  • 4,4’-Dibromo-1,1’-biphenyl
  • 5,5’-Dimethoxy-[1,1’-biphenyl]-2,2’-diamine
  • 1,2-Dibromo-4,5-dimethoxybenzene

Uniqueness

4,4’-Dibromo-5,5’-dimethoxy-[1,1’-biphenyl]-2,2’-diamine is unique due to the specific combination of bromine, methoxy, and amino groups on the biphenyl core. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry .

Properties

Molecular Formula

C14H14Br2N2O2

Molecular Weight

402.08 g/mol

IUPAC Name

2-(2-amino-4-bromo-5-methoxyphenyl)-5-bromo-4-methoxyaniline

InChI

InChI=1S/C14H14Br2N2O2/c1-19-13-3-7(11(17)5-9(13)15)8-4-14(20-2)10(16)6-12(8)18/h3-6H,17-18H2,1-2H3

InChI Key

YZWWFODBYBIXPE-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=C1)C2=CC(=C(C=C2N)Br)OC)N)Br

Origin of Product

United States

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